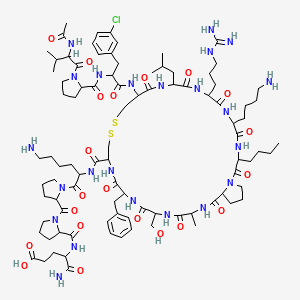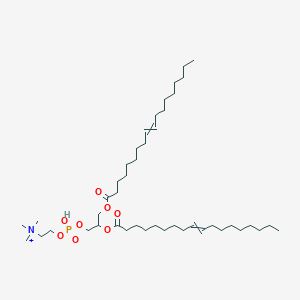
2,3-Bis(octadec-9-enoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(octadec-9-enoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
The synthesis of 2,3-Bis(octadec-9-enoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3-Bis(octadec-9-enoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms. In biology, it is investigated for its potential role in cellular processes and signaling pathways. In medicine, it is explored for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2,3-Bis(octadec-9-enoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2,3-Bis(octadec-9-enoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid can be compared with other similar compounds, such as 2-amino-3-[(2-aminoethoxy)(hydroxy)phosphoryl]oxypropanoic acid and 2-[(2,2,2-trifluoroacetyl)amino]ethoxyphosphinic acid. These compounds share similar structural features but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C44H85NO8P+ |
|---|---|
Molecular Weight |
787.1 g/mol |
IUPAC Name |
2-[2,3-di(octadec-9-enoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1 |
InChI Key |
SNKAWJBJQDLSFF-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B15157537.png)
![2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline](/img/structure/B15157554.png)
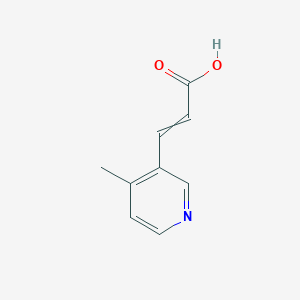
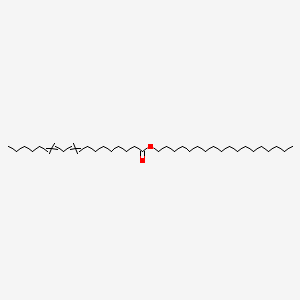
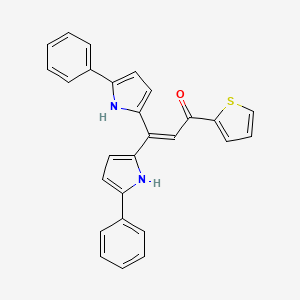
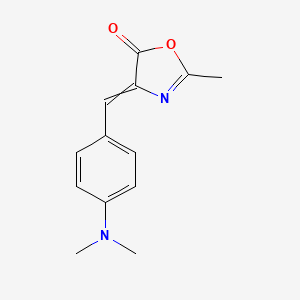
![3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B15157598.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)

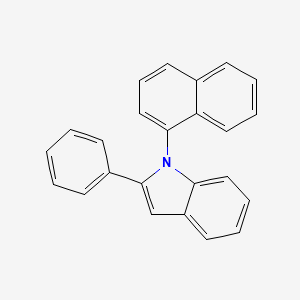
![2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)

![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)
